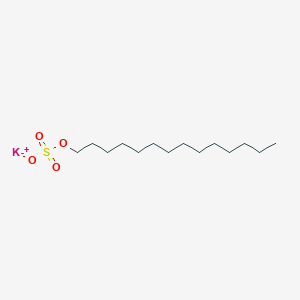

Potassium tetradecyl sulphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Potassium tetradecyl sulphate (KTS) is a synthetic anionic surfactant with a molecular formula of C14H29NaO4S. It is commonly used in various scientific research applications such as in the synthesis of nanoparticles, as a surfactant in electrochemical sensors, and as a stabilizing agent in emulsions.

Aplicaciones Científicas De Investigación

Potassium tetradecyl sulphate has various scientific research applications. It is widely used in the synthesis of nanoparticles due to its excellent emulsifying properties. Potassium tetradecyl sulphate can stabilize nanoparticles and prevent their aggregation, leading to uniform particle size and shape. Potassium tetradecyl sulphate has also been used as a surfactant in electrochemical sensors, where it can improve the sensitivity and selectivity of the sensor. Additionally, Potassium tetradecyl sulphate has been used as a stabilizing agent in emulsions, where it can prevent the separation of the emulsion and improve its stability.

Mecanismo De Acción

Potassium tetradecyl sulphate acts as a surfactant, meaning it reduces the surface tension between two immiscible phases, such as oil and water. Potassium tetradecyl sulphate has a hydrophobic tail and a hydrophilic head, allowing it to interact with both oil and water. When Potassium tetradecyl sulphate is added to an emulsion, it forms a monolayer at the interface between the oil and water phases. This monolayer reduces the surface tension, allowing the two phases to mix more easily.

Efectos Bioquímicos Y Fisiológicos

Potassium tetradecyl sulphate has been shown to have low toxicity and is generally considered safe for use in scientific research. However, it should be handled with care as it can cause skin and eye irritation. Potassium tetradecyl sulphate has been shown to have no significant effect on blood glucose levels or liver function in animal studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Potassium tetradecyl sulphate has several advantages for use in lab experiments. It is a cost-effective and widely available surfactant. Potassium tetradecyl sulphate can stabilize nanoparticles and prevent their aggregation, leading to uniform particle size and shape. Potassium tetradecyl sulphate can also improve the sensitivity and selectivity of electrochemical sensors. However, Potassium tetradecyl sulphate has some limitations. It is not suitable for use in acidic or alkaline environments as it can hydrolyze. Potassium tetradecyl sulphate can also denature proteins, making it unsuitable for some applications.

Direcciones Futuras

There are several future directions for Potassium tetradecyl sulphate research. One area of interest is the synthesis of Potassium tetradecyl sulphate-coated nanoparticles for drug delivery applications. Potassium tetradecyl sulphate-coated nanoparticles have been shown to have improved stability and biocompatibility compared to other surfactant-coated nanoparticles. Another area of interest is the development of Potassium tetradecyl sulphate-based electrochemical sensors for detecting biomolecules such as glucose and cholesterol. Potassium tetradecyl sulphate has also been proposed as a potential alternative to traditional surfactants in oil recovery applications.

Conclusion:

In conclusion, potassium tetradecyl sulphate is a widely used surfactant in scientific research. It has various applications, including in the synthesis of nanoparticles, as a surfactant in electrochemical sensors, and as a stabilizing agent in emulsions. Potassium tetradecyl sulphate has a hydrophobic tail and a hydrophilic head, allowing it to interact with both oil and water. Potassium tetradecyl sulphate has several advantages, including cost-effectiveness and availability, but also has some limitations. The future of Potassium tetradecyl sulphate research includes the development of Potassium tetradecyl sulphate-coated nanoparticles for drug delivery and Potassium tetradecyl sulphate-based electrochemical sensors.

Métodos De Síntesis

Potassium tetradecyl sulphate is synthesized by the reaction of tetradecanol with sulphur trioxide in the presence of potassium hydroxide. The reaction yields Potassium tetradecyl sulphate and water as by-products. The purity of Potassium tetradecyl sulphate can be improved by recrystallization from ethanol.

Propiedades

Número CAS |

13419-37-9 |

|---|---|

Nombre del producto |

Potassium tetradecyl sulphate |

Fórmula molecular |

C14H29KO4S |

Peso molecular |

332.54 g/mol |

Nombre IUPAC |

potassium;tetradecyl sulfate |

InChI |

InChI=1S/C14H30O4S.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;/h2-14H2,1H3,(H,15,16,17);/q;+1/p-1 |

Clave InChI |

DQFWABVCOIFBPO-UHFFFAOYSA-M |

SMILES isomérico |

CCCCCCCCCCCCCCOS(=O)(=O)[O-].[K+] |

SMILES |

CCCCCCCCCCCCCCOS(=O)(=O)[O-].[K+] |

SMILES canónico |

CCCCCCCCCCCCCCOS(=O)(=O)[O-].[K+] |

Otros números CAS |

13419-37-9 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate](/img/structure/B83611.png)

![(2R,3R,4S,5R,6R)-2-[(2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B83614.png)